4'-Hydroxy-2'-methylacetophenone
4'-Hydroxy-2'-methylacetophenone
4-hydroxy-2-methylacetophenone is a member of the class of acetophenones that is acetophenone substituted by a hydroxy group at position 4 and a methyl group at position 2 respectively. It has a role as a metabolite. It is a member of acetophenones and a member of phenols.
Brand Name:
Vulcanchem
CAS No.:
875-59-2
VCID:
VC20893066
InChI:
InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
SMILES:
CC1=C(C=CC(=C1)O)C(=O)C
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
4'-Hydroxy-2'-methylacetophenone
CAS No.: 875-59-2
Cat. No.: VC20893066
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-hydroxy-2-methylacetophenone is a member of the class of acetophenones that is acetophenone substituted by a hydroxy group at position 4 and a methyl group at position 2 respectively. It has a role as a metabolite. It is a member of acetophenones and a member of phenols. |
|---|---|
| CAS No. | 875-59-2 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 1-(4-hydroxy-2-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3 |
| Standard InChI Key | IAMNVCJECQWBLZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)O)C(=O)C |
| Canonical SMILES | CC1=C(C=CC(=C1)O)C(=O)C |
| Boiling Point | 313.0 °C |
| Melting Point | 128.0 °C |
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